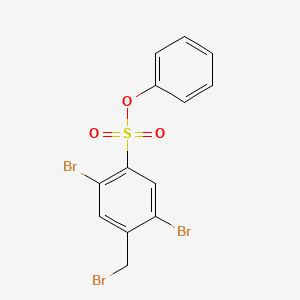
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Less brominated benzene derivatives.
Applications De Recherche Scientifique
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
Uniqueness
The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .
Propriétés
Numéro CAS |
832726-30-4 |
|---|---|
Formule moléculaire |
C13H9Br3O3S |
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2 |
Clé InChI |
MYOAOAWZYBDVOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


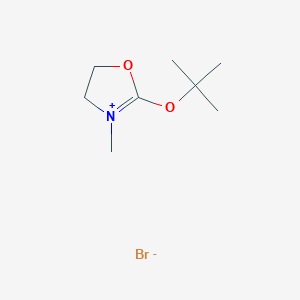

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
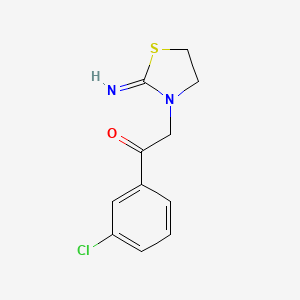
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
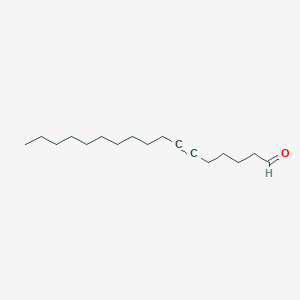
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
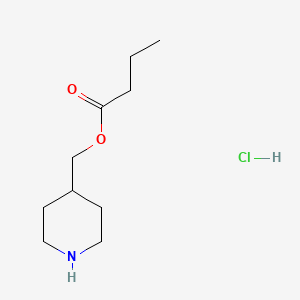
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

